phenyl-Alanine
Overview
Description
Phenylalanine is an essential alpha-amino acid with the chemical formula C9H11NO2. It is a precursor for several important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine. Phenylalanine is found naturally in the milk of mammals and is used in the manufacture of food and drink products. It is also sold as a nutritional supplement due to its role as a precursor to the neuromodulator phenethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanine can be synthesized through several methods. One of the earliest synthetic routes involves the reaction of phenylacetaldehyde with hydrogen cyanide and ammonia . Another method includes the enzymatic hydrolysis of benzylhydantoins or the microbial degradation of DL-phenylalanine .
Industrial Production Methods
The most commercially successful method for producing phenylalanine is through microbial fermentation. This involves the use of bacterial strains that overproduce phenylalanine. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Phenylalanine can be oxidized to form phenylpyruvic acid using reagents like potassium permanganate.
Reduction: Reduction of phenylalanine can yield phenylethylamine.
Substitution: Phenylalanine can undergo substitution reactions where the amino group is replaced by other functional groups.
Major Products
Oxidation: Phenylpyruvic acid
Reduction: Phenylethylamine
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
Phenylalanine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of various compounds.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential in treating conditions like depression and vitiligo. It is also used in the production of pharmaceuticals.
Industry: Used in the manufacture of food and drink products, especially as a precursor to aspartame .
Mechanism of Action
Phenylalanine exerts its effects by being a precursor to several important molecules. It is converted into tyrosine, which is then used to synthesize neurotransmitters like dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, alertness, and the fight-or-flight response .
Comparison with Similar Compounds
Phenylalanine is similar to other amino acids like tyrosine and tryptophan. it is unique due to its role as a precursor to both tyrosine and several neurotransmitters. Tyrosine, on the other hand, is directly involved in the synthesis of neurotransmitters but does not serve as a precursor to phenylalanine. Tryptophan is another essential amino acid that serves as a precursor to serotonin, another important neurotransmitter .
List of Similar Compounds
- Tyrosine
- Tryptophan
- Phenylpyruvic acid
Properties
IUPAC Name |
(2S)-2-anilinopropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAVQKJQBISOL-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355877 | |
Record name | phenyl-Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-61-3 | |
Record name | N-Phenyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | phenyl-Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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